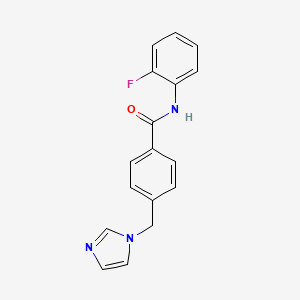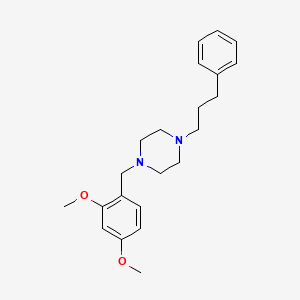![molecular formula C27H23N3O4S B6086251 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as an inhibitor of the Raf kinase pathway. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and later for the treatment of hepatocellular carcinoma. Sorafenib has been extensively studied for its mechanism of action and its potential applications in various fields of scientific research.
Wirkmechanismus
Sorafenib inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, Sorafenib blocks the activation of downstream signaling pathways that promote cell proliferation and survival. Sorafenib also inhibits the activity of the receptor tyrosine kinase VEGFR-2, which plays a key role in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects
Sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of tumor cells. It also inhibits the formation of new blood vessels that supply tumors with nutrients and oxygen, which can lead to tumor starvation and regression. Sorafenib has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, Sorafenib also has some limitations for use in laboratory experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain assays. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on Sorafenib. One area of research is the development of new analogs and derivatives of Sorafenib with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to Sorafenib therapy. Additionally, Sorafenib is being studied in combination with other drugs and therapies to improve its efficacy and to overcome resistance. Finally, Sorafenib is being studied for its potential applications in other diseases beyond cancer.
Synthesemethoden
The synthesis of Sorafenib involves a multi-step chemical process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with N-methyl-N-(4-nitrophenyl)formamide to form 4-(4-aminophenoxy)-3-nitro-N-methylbenzamide. The final step involves the reaction of this intermediate with benzoyl chloride and sodium sulfonate to form Sorafenib.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-tumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib has also been studied for its potential applications in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-19-12-13-21(27(32)28-22-10-6-3-7-11-22)18-25(19)35(33,34)30-24-16-14-23(15-17-24)29-26(31)20-8-4-2-5-9-20/h2-18,30H,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSEWNLVVAPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![7-(2-methoxyethyl)-2-[(2-methyl-1-benzothien-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086175.png)

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)


![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)

![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)